molecular formula C15H10BrIN2O B11981489 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone CAS No. 302913-25-3

3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone

Cat. No.: B11981489
CAS No.: 302913-25-3
M. Wt: 441.06 g/mol
InChI Key: YJRCQDKRJJYLBZ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic organic compound that contains both bromine and iodine atoms. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and 6-iodoanthranilic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the quinazolinone core.

    Cyclization: The intermediate product is then cyclized under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target proteins, influencing their activity. The quinazolinone core can also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzylamine: A precursor in the synthesis of 3-(4-Bromobenzyl)-6-iodo-4(3H)-quinazolinone.

    6-Iodoanthranilic Acid: Another precursor used in the synthesis.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation is not commonly found in other quinazolinone derivatives, making it a valuable compound for research and development.

Properties

CAS No.

302913-25-3

Molecular Formula

C15H10BrIN2O

Molecular Weight

441.06 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-6-iodoquinazolin-4-one

InChI

InChI=1S/C15H10BrIN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2

InChI Key

YJRCQDKRJJYLBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)I)Br

Origin of Product

United States

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